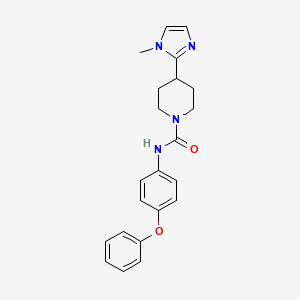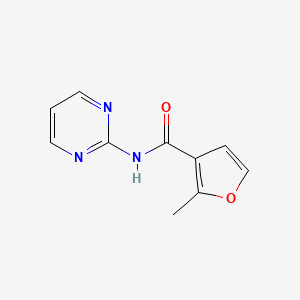
4-(1-methyl-1H-imidazol-2-yl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-methyl-1H-imidazol-2-yl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide, also known as MPP or MPPF, is a selective antagonist of the serotonin 5-HT1A receptor. This compound has been widely used in scientific research to investigate the role of the 5-HT1A receptor in various physiological and pathological processes.
Wirkmechanismus
4-(1-methyl-1H-imidazol-2-yl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide acts as a selective antagonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of various physiological processes, including mood, anxiety, pain, and appetite. By blocking the activity of the 5-HT1A receptor, 4-(1-methyl-1H-imidazol-2-yl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide can modulate these processes and potentially provide therapeutic benefits in various pathological conditions.
Biochemical and Physiological Effects:
4-(1-methyl-1H-imidazol-2-yl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide has been shown to modulate various physiological processes, including anxiety, depression, pain, and addiction. By blocking the activity of the 5-HT1A receptor, 4-(1-methyl-1H-imidazol-2-yl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide can reduce anxiety and depression-like behaviors in animal models, as well as alleviate pain and reduce drug-seeking behavior in addiction models. 4-(1-methyl-1H-imidazol-2-yl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide has also been shown to modulate cardiovascular function, including blood pressure and heart rate.
Vorteile Und Einschränkungen Für Laborexperimente
4-(1-methyl-1H-imidazol-2-yl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide has several advantages as a research tool, including its high selectivity for the 5-HT1A receptor, its well-characterized pharmacological profile, and its availability as a commercial product. However, 4-(1-methyl-1H-imidazol-2-yl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide also has some limitations, including its relatively low potency and its potential off-target effects on other serotonin receptor subtypes.
Zukünftige Richtungen
Future research directions for 4-(1-methyl-1H-imidazol-2-yl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide may include the development of more potent and selective 5-HT1A receptor antagonists, as well as the investigation of the potential therapeutic applications of these compounds in various pathological conditions. Additionally, the use of 4-(1-methyl-1H-imidazol-2-yl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide in combination with other pharmacological agents may provide new insights into the complex interactions between the serotonin system and other neurotransmitter systems in the brain and body.
Synthesemethoden
The synthesis of 4-(1-methyl-1H-imidazol-2-yl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide involves several steps, including the reaction of 4-bromoaniline with 4-phenoxybenzaldehyde to form 4-(4-phenoxyphenyl)aniline, which is then reacted with 1-methylimidazole to produce 4-(1-methyl-1H-imidazol-2-yl)phenylamine. This intermediate is then reacted with piperidinecarboxylic acid to form the final product, 4-(1-methyl-1H-imidazol-2-yl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
4-(1-methyl-1H-imidazol-2-yl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide has been widely used in scientific research to investigate the role of the 5-HT1A receptor in various physiological and pathological processes, including anxiety, depression, pain, and addiction. 4-(1-methyl-1H-imidazol-2-yl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide has also been used to study the effects of 5-HT1A receptor antagonists on the cardiovascular system, as well as the potential therapeutic applications of these compounds in the treatment of cardiovascular diseases.
Eigenschaften
IUPAC Name |
4-(1-methylimidazol-2-yl)-N-(4-phenoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-25-16-13-23-21(25)17-11-14-26(15-12-17)22(27)24-18-7-9-20(10-8-18)28-19-5-3-2-4-6-19/h2-10,13,16-17H,11-12,14-15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWHOCBIGWTIPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CCN(CC2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-methyl-1H-imidazol-2-yl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-isopropoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5680866.png)
![N-isobutyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5680875.png)


![[(3aS*,9bS*)-2-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5680905.png)
![4-[4-(diethylamino)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5680908.png)
![9-[(3-ethyl-1H-pyrazol-5-yl)carbonyl]-2-[3-(1H-imidazol-1-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680930.png)
![1,3-benzodioxol-5-yl[4-(2-methoxyethoxy)piperidin-1-yl]acetic acid](/img/structure/B5680932.png)
![5-[5-(1H-pyrazol-1-ylmethyl)-2-furyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5680947.png)

![4-isopropyl-2-{3-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}pyrimidine](/img/structure/B5680959.png)
![5-tert-butyl-4-{[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]methyl}-2-furamide](/img/structure/B5680960.png)
